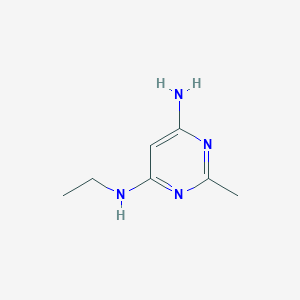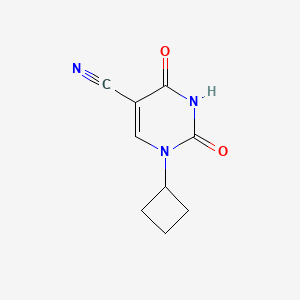
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
説明
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, also known as CDP-5-CN, is a cyclic organic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. CDP-5-CN is a derivative of pyrimidine, and its synthesis involves the reaction of 1-cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine (CDP) with cyanogen bromide (CNBr). CDP-5-CN has been used to synthesize a variety of compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been studied, and it has been found to have a variety of potential applications in laboratory experiments.
作用機序
The mechanism of action of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied in detail. The reaction of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with cyanogen bromide (CNBr) involves a nucleophilic substitution reaction, in which the nitrogen atom of the 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile molecule is attacked by the bromide ion of the CNBr molecule. The reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a Lewis acid or a Brønsted acid. The reaction proceeds via a cycloaddition reaction, in which the nitrogen atom of the 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile molecule is attacked by the bromide ion of the CNBr molecule. The reaction then proceeds via a series of nucleophilic substitutions and eliminations, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antineoplastic activity. In addition, it has been found to inhibit the growth of bacteria and fungi, and to inhibit the activity of enzymes involved in the metabolism of drugs. Furthermore, it has been found to have an inhibitory effect on the growth of cancer cells.
実験室実験の利点と制限
The use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, the reaction is relatively simple and can be carried out in a short period of time. However, the use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments has several limitations. The reaction is sensitive to temperature and pH, and it is difficult to control the reaction conditions. In addition, the reaction produces a large amount of waste, which must be disposed of properly.
将来の方向性
There are a number of potential future directions for the use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments. It could be used to synthesize a variety of compounds, such as drugs, dyes, and agrichemicals. In addition, it could be used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. Furthermore, it could be used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes. Finally, it could be used to study the biochemical and physiological effects of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, as well as its mechanism of action.
科学的研究の応用
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used to synthesize a variety of compounds, including drugs, dyes, and agrichemicals. In addition, it has been used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has also been used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes.
特性
IUPAC Name |
1-cyclobutyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-12(7-2-1-3-7)9(14)11-8(6)13/h5,7H,1-3H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWCRXRLQUGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



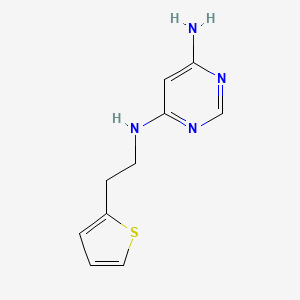
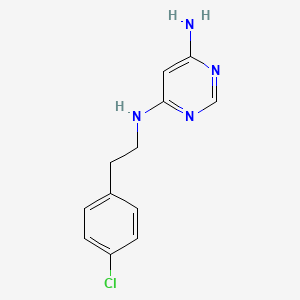
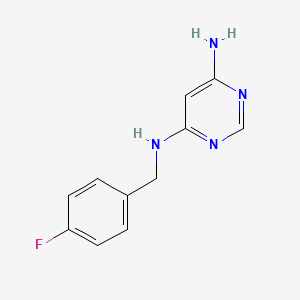
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
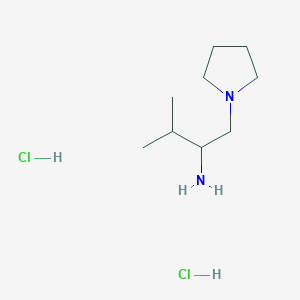
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
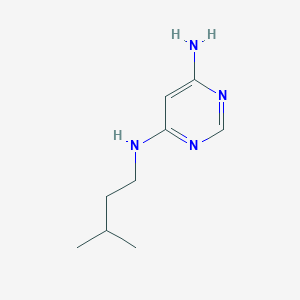

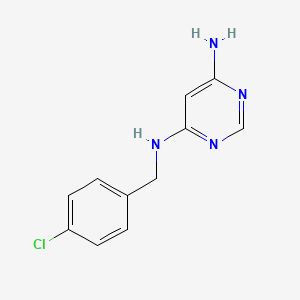
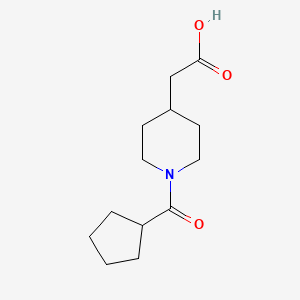
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)

